- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate IntermediateOrganic Process Research & Development, 2013, 17(1), 97-107,
Cas no 75-75-2 (Methanesulfonic acid)

Methanesulfonic acid structure
상품 이름:Methanesulfonic acid
Methanesulfonic acid 화학적 및 물리적 성질
이름 및 식별자
-
- Methanesulfonic acid
- MSA
- Methanesulfonicacidaqsoln
- Methanesulphonic acid
- Methylsulfonic Acid
- Mesic acid
- Methanesulfonic Acid [for HPLC]
- Sulfomethane
- Alkanesulfonic acid
- Methanesulfonicacid
- Methane Sulfonic Acid
- NSC3718
- CCRIS 2783
- methansulfonic acid
- Methansulfonsaeure
- NCGC00258626-01
- EINECS 200-898-6
- Mesylate
- NSC-3718
- NCGC00248914-01
- CHEMBL3039600
- UNII-12EH9M7279
- Methanesulfonic acid, 99.5%
- DTXCID806422
- M0093
- NSC 3718
- CH3SO3H
- EC 200-898-6
- CHEBI:27376
- Z281776238
- Alkanesulfonate
- Q414168
- methylsulphonic acid
- LACTIC ACID(DL)
- methansulphonic acid
- Methanesulfonic acid, >=99.0%, ReagentPlus(R)
- Kyselina methansulfonova
- Aliphatic sulfonate
- A934985
- methane sulphonic acid
- methanesulphonic-acid-
- methyl sulfonic acid
- MsOH
- WLN: WSQ1
- F1908-0093
- Kyselina methansulfonova [Czech]
- Methanesulfonic acid, >=99.0%
- METHANESULFONIC ACID [II]
- AT25153
- Methanesulfonic acid, Vetec(TM) reagent grade, 98%
- metanesulfonic acid
- DB-075013
- ammoniummethanesulfonate
- METHANESULFONIC ACID [MI]
- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
- Mesylic acid
- J-521696
- 75-75-2
- MFCD00007518
- H3CSO3H
- Methanesulfonic acid, for HPLC, >=99.5% (T)
- BRN 1446024
- Methanesulfonic Acid (CH3SO3H)
- J1.465F
- CAS-75-75-2
- methane-sulfonic acid
- Tox21_201073
- EN300-29198
- Methanesulfonic acid, anhydrous
- AI3-28532
- BP-12823
- NS00004472
- STL264182
- Methanesulfonic acid, HPLC grade
- CH3SO2OH
- DTXSID4026422
- 4-04-00-00010 (Beilstein Handbook Reference)
- Methanesulfonic acid solution
- METHANESULFONIC ACID [HSDB]
- methyl-sulfonic acid
- MeSO3H
- M2059
- AKOS009146947
- HSDB 5004
- METHANESULFONIC ACID (II)
- CH4O3S
- 12EH9M7279
- 03S
-
- MDL: MFCD00007518
- 인치: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
- InChIKey: AFVFQIVMOAPDHO-UHFFFAOYSA-N
- 미소: CS(=O)(=O)O
- BRN: 1446024
계산된 속성
- 정밀분자량: 95.98810
- 동위원소 질량: 79.993
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 5
- 회전 가능한 화학 키 수량: 0
- 복잡도: 92.6
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): -0.9
- 토폴로지 분자 극성 표면적: 56.5A^2
실험적 성질
- 색과 성상: 무색 또는 미갈색 기름 모양의 액체로 저온에서는 고체이다.
- 밀도: 1.319 g/mL at 25 °C
- 융해점: 17-19 °C (lit.)
- 비등점: 167 °C/10 mmHg(lit.)
- 플래시 포인트: 화씨 온도: 372.2°f< br / >섭씨: 189°C< br / >
- 굴절률: n20/D 1.416
- 용해도: water: soluble1,000 g/L at 20°C
- 수용성: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
- 안정성: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
- PSA: 62.75000
- LogP: 0.58480
- 용해성: 물, 알코올, 에테르에 용해되고 알킬탄화수소, 벤젠, 톨루엔 등에 용해되지 않으며 끓는 물과 열알칼리액에서 분해되지 않아 금속철, 구리, 납에 비교적 강한 부식작용을 한다.
- 민감성: Light Sensitive & Hygroscopic
- 농도: 70 wt. % in H2O
- 머크: 5954
- 증기압: <1 mmHg ( 20 °C)
- 산도 계수(pKa): -2.6(at 25℃)
Methanesulfonic acid 보안 정보
-
기호:
- 제시어:위험했어
- 신호어:Danger
- 피해 선언: H314
- 경고성 성명: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501
- 위험물 운송번호:UN 3265 8/PG 2
- WGK 독일:1
- 위험 범주 코드: 21/22-34
- 보안 지침: S26-S36-S45-S1/2-S36/37/39
- RTECS 번호:PB1140000
-
위험물 표지:
- 포장 범주:III
- 보안 용어:8
- 위험 용어:R34
- 패키지 그룹:III
- 포장 등급:III
- 위험 등급:8
- TSCA:Yes
- 저장 조건:2-8°C
- 위험 등급:8
Methanesulfonic acid 세관 데이터
- 세관 번호:2904100000
- 세관 데이터:
?? ?? ??:
2904100000개요:
2904100000은 술폰기 파생물과 소금, 에스테르만 함유하고 있다.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2904100000개의 유황기만 함유된 파생물, 그들의 소금과 에스테르.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%
Methanesulfonic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2059-25g |
Methanesulfonic acid |
75-75-2 | 99.0%(T) | 25g |
¥310.0 | 2022-05-30 | |
abcr | AB110742-1 l |
Methanesulfonic acid, 98%; . |
75-75-2 | 98% | 1 l |
€202.90 | 2023-09-19 | |
Cooke Chemical | A5406412-500G |
Methanesulfonic acid |
75-75-2 | 99% | 500g |
RMB 120.00 | 2023-09-07 | |
Cooke Chemical | A5406512-100ML |
Methanesulfonic acid |
75-75-2 | 70%water solution | 100ml |
RMB 30.40 | 2023-09-07 | |
Enamine | EN300-29198-0.05g |
methanesulfonic acid |
75-75-2 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-29198-25.0g |
methanesulfonic acid |
75-75-2 | 95.0% | 25.0g |
$38.0 | 2025-03-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-2.5L |
Methanesulfonic acid |
75-75-2 | 70%(:H2O) | 2.5l |
¥383 | 2024-05-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0093-25G |
Methanesulfonic Acid |
75-75-2 | >99.0%(T) | 25g |
¥240.00 | 2023-09-07 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600235-100ml |
Methanesulfonic acid |
75-75-2 | 100ml |
¥ 118.8 | 2024-07-19 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M108502-100ml |
Methanesulfonic acid |
75-75-2 | 70% | 100ml |
¥73.90 | 2023-09-02 |
Methanesulfonic acid 합성 방법
합성회로 1
반응 조건
1.1 Solvents: Methanol , Water ; 2 h, 5 °C; 5 h, 5 °C → 60 °C
참조
합성회로 2
반응 조건
참조
- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637]Journal of Medicinal Chemistry, 2012, 55(22),,
합성회로 3
반응 조건
1.1 Solvents: 2-Methyltetrahydrofuran ; 60 min, 25 °C; 1 h, 25 °C
참조
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
IP.com Journal,
2011,
11,
,
합성회로 4
반응 조건
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ; rt; 1 h, rt
참조
Synthesis of dabigatran etexilate mesylate
Zhongguo Xinyao Zazhi,
2012,
21(1),
88-91
,
합성회로 5
반응 조건
1.1 Solvents: Acetone ; rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
참조
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
IP.com Journal,
2012,
12,
,
합성회로 6
반응 조건
1.1 Solvents: Dichloromethane ; 45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
참조
An improved process for preparation of dabigatran etexilate mesylate
Asian Journal of Chemistry,
2017,
29(6),
1253-1257
,
합성회로 7
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
참조
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
European Journal of Medicinal Chemistry,
2014,
82,
490-497
,
합성회로 8
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
참조
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
ChemMedChem,
2014,
9(12),
2639-2646
,
합성회로 9
반응 조건
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
1.2 Reagents: Dimethyl sulfoxide
참조
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
Journal of Medical Colleges of PLA,
2004,
19(3),
142-145
,
합성회로 10
반응 조건
1.1 Reagents: Sodium bicarbonate , Potassium carbonate
참조
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
Zhongguo Yaowu Huaxue Zazhi,
2004,
14(2),
71-75
,
합성회로 11
반응 조건
1.1 Reagents: Benzyltriethylammonium chloride , Potassium carbonate Solvents: Dichloromethane ; 15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
참조
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
Journal of Medicinal Chemistry,
2023,
66(11),
7497-7515
,
합성회로 12
반응 조건
1.1 Solvents: Toluene ; 3 h, 80 °C
참조
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
Chemistry & Biodiversity,
2007,
4(7),
1472-1479
,
합성회로 13
반응 조건
1.1 Solvents: Isopropanol ; 12 h, rt
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
참조
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
합성회로 14
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
참조
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
합성회로 15
반응 조건
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
1.2 Reagents: Sodium hydroxide
1.3 -
참조
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
,
합성회로 16
반응 조건
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
참조
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
,
합성회로 17
반응 조건
1.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
합성회로 18
반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Water ; < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
합성회로 19
반응 조건
1.1 1 h, 0 °C
참조
Synthesis and antifungal activity of the novel triazole compounds
MedChemComm,
2013,
4(4),
704-708
,
합성회로 20
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
합성회로 21
반응 조건
참조
- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of CancerJournal of Medicinal Chemistry, 2012, 55(18), 8091-8109,
합성회로 22
반응 조건
1.1 Solvents: 1-Butanol ; rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
참조
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
IP.com Journal,
2012,
12,
,
합성회로 23
반응 조건
1.1 Solvents: Acetone , Ethyl acetate ; rt; 2 h, rt
참조
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
Pharma Chemica,
2018,
10(4),
127-148
,
합성회로 24
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
참조
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Organic Process Research & Development,
2014,
18(6),
744-750
,
합성회로 25
반응 조건
1.1 Solvents: Ethanol ; 24 h, 25 - 35 °C
참조
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease
Journal of Medicinal Chemistry,
2017,
60(5),
1843-1859
,
합성회로 26
반응 조건
1.1 1 h, 0 °C
참조
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
Archives of Pharmacal Research,
2013,
36(10),
1215-1222
,
합성회로 27
반응 조건
1.1 Reagents: Methanesulfonic acid ; 1 h, 0 °C
참조
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
Bioorganic & Medicinal Chemistry Letters,
2009,
19(6),
1811-1814
,
합성회로 28
반응 조건
1.1 Reagents: Sodium hydroxide , Cetrimide Solvents: Toluene , Water ; 3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
참조
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heterocyclic Communications,
2005,
11(1),
19-22
,
합성회로 29
반응 조건
1.1 Catalysts: Aluminum chloride ; 5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
참조
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Dier Junyi Daxue Xuebao,
2011,
32(7),
754-758
,
합성회로 30
반응 조건
1.1 Catalysts: Cetrimide Solvents: Toluene ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
참조
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
합성회로 31
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, 60 °C
1.2 1.5 h, 0 °C
1.2 1.5 h, 0 °C
참조
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
Yaoxue Fuwu Yu Yanjiu,
2016,
16(2),
94-97
,
합성회로 32
반응 조건
1.1 Solvents: Toluene
참조
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
Bioorganic & Medicinal Chemistry Letters,
2021,
40,
,
합성회로 33
반응 조건
1.1 Solvents: Water ; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
참조
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
합성회로 34
반응 조건
1.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
합성회로 35
반응 조건
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
참조
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
,
합성회로 36
반응 조건
1.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
합성회로 37
반응 조건
참조
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Organic Process Research & Development,
2014,
18(6),
744-750
,
합성회로 38
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
참조
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
,
합성회로 39
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
합성회로 40
반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ; 15 - 30 min, rt
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
참조
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
ChemistrySelect,
2023,
8(18),
,
합성회로 41
반응 조건
1.1 1 h, 0 °C
참조
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
RSC Advances,
2013,
3(32),
13486-13490
,
합성회로 42
Methanesulfonic acid Raw materials
- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)
- Sulfur, iodotrimethyloxo-
- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine
- Methanesulfonic acid
- N,N'-Carbonyldiimidazole
- 4-carbamimidamidobenzoic acid hydrochloride
- 1,2,4-Triazole
- sunbrella
- aminoformonitrile
- Hexyl chloroformate
- Dabigatran Impurity 148
- 2-chloroacetyl chloride
- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
- Trimethylsulfoxonium iodide
- Dabigatran Etexilate Tetrahydrate
- 2-Naphthalenecarboximidamide,6-hydroxy-
- 4-methylbenzene-1-sulfonic acid
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Formamidine Sulfuric Acid
- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE
- Dabigatran etexilate
- 2,4-Difluoroacetophenone
- 4-\u200bAmino-\u200b1-\u200b2-\u200b(2,\u200b4-\u200bdifluorophenyl)\u200b-\u200b2-\u200boxoethyl\u200b-4H-\u200b1,\u200b2,\u200b4-\u200btriazolium Chloride
- 1-Hexanol
- 6-Cyano-2-naphthol
- Masupirdine
- 6-bromonaphthalen-2-ol
- Deacetamidine Cyano Dabigatran Ethyl Ester
- 2-chloro-1-(2,4-difluorophenyl)ethan-1-one
- Aminoiminomethanesulfonic Acid
- naphthalen-2-ol
- Difluoro triazolyl acetophenone
- 4H-1,2,4-Triazol-4-amine
Methanesulfonic acid Preparation Products
Methanesulfonic acid 공급 업체
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
(CAS:75-75-2)
주문 번호:SFD624
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Wednesday, 11 December 2024 17:01
가격 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:75-75-2)Methanesulfonic acid
주문 번호:8311735
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:11
가격 ($):discuss personally
Methanesulfonic acid 관련 문헌
-
Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387
-
Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140
-
Laurent Vanoye,Markus Fanselow,John D. Holbrey,Martin P. Atkins,Kenneth R. Seddon Green Chem. 2009 11 390
-
Sukjun Lee,Min Seop Kim,Hyesung Lee,Sang-Yup Lee CrystEngComm 2022 24 4713
-
Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140
75-75-2 (Methanesulfonic acid) 관련 제품
- 2386-56-3(Potassium methanesulfonate)
- 22515-76-0(Methanesulfonic acid, Ammonium Salt)
- 953899-64-4(4-4-(propan-2-yloxy)phenylbutan-2-amine)
- 6843-37-4(N-Methylisonicotinamide)
- 1806524-78-6(6-Cyanobenzo[d]oxazole-2-carboxamide)
- 84583-52-8(7-Methylquinolin-6-ol)
- 2034519-87-2(2-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide)
- 2680733-14-4(4-Chloro-2-acetamido-6-methoxybenzoic acid)
- 180076-92-0(L-Alanine, N-(2',3'-didehydro-3'-deoxy-5'-thymidylyl)-)
- 386278-23-5([(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:75-75-2)Methanesulfonic acid

순결:99.9%
재다:200kg
가격 ($):문의
atkchemica
(CAS:75-75-2)Methanesulfonic acid

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의